molecular formula C12H20O4 B090359 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane CAS No. 183-84-6

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane

Cat. No. B090359
CAS RN: 183-84-6
M. Wt: 228.28 g/mol
InChI Key: FOAUQQDOLGYUFX-UHFFFAOYSA-N
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Description

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is a chemical compound with the molecular formula C12H20O4 . It is also known as Bis[cyclohexylidene]peroxide .


Synthesis Analysis

The electrochemical synthesis of 3,12-dimethyl-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane (1,2,4,5-tetraoxane) from 1,1-bis-hydroperoxy-4-methylcyclohexane on a platinum electrode in a cell with separated and unseparated cathode and anode space in an aprotic solvent has been conducted .


Molecular Structure Analysis

The molecular structure of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane consists of 12 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 228.285 Da and the monoisotopic mass is 228.136154 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 291.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.0±3.0 kJ/mol and the flash point is 113.4±21.7 °C . The index of refraction is 1.507 and the molar refractivity is 58.5±0.4 cm3 . The compound has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Antimalarial Activity :

    • Tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes, including 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecanes, were investigated for their antimalarial activity. Specific structural features, like steric hindrance around the tetraoxane ring, were found to influence their activation and consequent antimalarial effectiveness. The studies provided insights into the structure-activity relationships for these compounds in antimalarial applications (McCullough et al., 2000).
    • Another study synthesized and evaluated various alkyl-substituted 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecanes for their antimalarial activity. Some of these compounds showed potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria (Vennerstrom et al., 2000).
  • Electrochemical Oxidation Studies :

    • The kinetics of electrochemical oxidation of 1,1-bis-hydroperoxy-4-methylcyclohexane to synthesize 3,12-dimethyl-7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane was explored. This study provided valuable information on the electrochemical synthesis process and its efficiency (Vedenyapina et al., 2013).
  • Liquid-Crystalline Properties :

    • Research on the liquid-crystalline properties of various 1,5-dihetero-spiro[5.5]undecane and dispiro[5.2.5.2]hexadecane derivatives, including 7,16-dioxa-dispiro[5.2.5.2]hexadecane and 1,5,10,14-tetraoxa-dispiro[5.2.5.2]hexadecane, was conducted. The study discussed how terminal substituents and molecular structure affect the liquid-crystalline properties of these compounds (Frach et al., 1989).
  • Synthesis and Structural Analysis :

    • Several studies focused on the synthesis and structural analysis of different derivatives of 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane, exploring various substitution reactions and stereochemical properties (Egg, 1975); (Entwistle et al., 1994).
  • Vibrational Spectroscopy of Peroxide-Based Explosives :

    • A study on the vibrational spectroscopy of various peroxide-based explosives included 7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane. This research provided insights into the spectroscopic features related to peroxide bonds in these compounds (Oxley et al., 2008).

properties

IUPAC Name

7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane
Source PubChem
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InChI

InChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAUQQDOLGYUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OOC3(CCCCC3)OO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059750
Record name 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane

CAS RN

183-84-6
Record name 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
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Record name 7,8,15,16-Tetraoxadispiro(5.2.5.2)hexadecane
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Record name Dicyclohexylidene diperoxide
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Record name 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
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Record name 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
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Record name 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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